molecular formula C20H21ClN2O2 B5726440 N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPROPANE-1-CARBOXAMIDE

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPROPANE-1-CARBOXAMIDE

Cat. No.: B5726440
M. Wt: 356.8 g/mol
InChI Key: AVNOJKUWBRERCJ-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropane-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a cyclopropane ring, a morpholine moiety, and a phenyl group, making it a unique structure with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction involving a diazo compound and an alkene.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Coupling with the Phenyl Group: The phenyl group is coupled to the cyclopropane ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final step involves the formation of the carboxamide linkage, typically through an amide coupling reaction using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or morpholine moieties, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or DMSO.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    TS-011: N-(3-Chloro-4-morpholin-4-yl)phenyl-N’-hydroxyimido formamide, a selective inhibitor of 20-hydroxyeicosatetraenoic acid synthesis.

    Gefitinib: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, a tyrosine kinase inhibitor used in cancer therapy.

Uniqueness

N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other compounds with similar functional groups but lacking the cyclopropane moiety.

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-17-14-16(6-7-18(17)23-10-12-25-13-11-23)22-19(24)20(8-9-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNOJKUWBRERCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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